![molecular formula C19H18O3 B13055172 6-(4-(Tert-butyl)phenyl)-[1,3]dioxolo[4,5-F]benzofuran](/img/structure/B13055172.png)
6-(4-(Tert-butyl)phenyl)-[1,3]dioxolo[4,5-F]benzofuran
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Overview
Description
6-(4-(Tert-butyl)phenyl)-[1,3]dioxolo[4,5-F]benzofuran is a complex organic compound characterized by its unique structure, which includes a tert-butyl group attached to a phenyl ring, fused with a dioxolobenzofuran moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(Tert-butyl)phenyl)-[1,3]dioxolo[4,5-F]benzofuran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining quality control .
Chemical Reactions Analysis
Types of Reactions
6-(4-(Tert-butyl)phenyl)-[1,3]dioxolo[4,5-F]benzofuran can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuran derivatives .
Scientific Research Applications
6-(4-(Tert-butyl)phenyl)-[1,3]dioxolo[4,5-F]benzofuran has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism by which 6-(4-(Tert-butyl)phenyl)-[1,3]dioxolo[4,5-F]benzofuran exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
1-(3-Amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one: This compound shares structural similarities with 6-(4-(Tert-butyl)phenyl)-[1,3]dioxolo[4,5-F]benzofuran and exhibits fluorescent properties.
2,4,8,10-Tetra-tert-butyl-6-phenyldibenzo[d,g]-[1,3,6,2]dioxaselena-phosphocine: Another structurally related compound, known for its unique coordination chemistry and potential catalytic applications.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
6-(4-(Tert-butyl)phenyl)-[1,3]dioxolo[4,5-F]benzofuran is a compound that has garnered interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the synthesis, biological activity, and relevant studies associated with this compound, highlighting its mechanisms of action and therapeutic implications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈O₃
- Molecular Weight : 286.34 g/mol
This compound is characterized by a dioxole ring fused to a benzofuran moiety, which is known to influence its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process may include:
- Formation of the benzofuran backbone via cyclization reactions.
- Introduction of the tert-butyl group through electrophilic aromatic substitution.
- Construction of the dioxole ring through condensation reactions with appropriate reagents.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For example:
- In vitro studies have shown that derivatives of benzofuran can inhibit the proliferation of various cancer cell lines. The compound's mechanism often involves disruption of tubulin polymerization, which is critical for cancer cell division .
- Selectivity : Some derivatives exhibit selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index .
Compound | Cell Line Tested | GI50 (µM) | Mechanism |
---|---|---|---|
6a | HL-60 (Leukemia) | <1 | Tubulin inhibition |
10h | A549 (Lung Cancer) | 0.237 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to anticancer effects, some studies indicate potential anti-inflammatory properties:
- Compounds related to benzofurans have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a role in modulating inflammatory responses .
Case Studies
- Study on Antiproliferative Effects : A study conducted on various human cancer cell lines revealed that certain benzofuran derivatives exhibited up to a tenfold increase in potency compared to standard treatments like Combretastatin-A4 .
- Molecular Docking Studies : Computational analyses have shown that these compounds interact favorably with target proteins involved in cell division and inflammation pathways. For instance, docking simulations indicated strong binding affinities at the α/β tubulin interface .
Properties
Molecular Formula |
C19H18O3 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
6-(4-tert-butylphenyl)furo[2,3-f][1,3]benzodioxole |
InChI |
InChI=1S/C19H18O3/c1-19(2,3)14-6-4-12(5-7-14)15-8-13-9-17-18(21-11-20-17)10-16(13)22-15/h4-10H,11H2,1-3H3 |
InChI Key |
HESBOYMVRHYRTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC4=C(C=C3O2)OCO4 |
Origin of Product |
United States |
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